molecular formula C7H12N2O2S2 B12212999 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12212999
M. Wt: 220.3 g/mol
InChI Key: WXWSBOCSTJJHJK-UHFFFAOYSA-N
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Description

3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-2-aminothiophenol with triphosgene in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like chloroform, and the mixture is cooled to 0°C before the addition of triphosgene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes both an ethyl group and a tetrahydrothieno ring fused to the thiazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C7H12N2O2S2/c1-2-9-5-3-13(10,11)4-6(5)12-7(9)8/h5-6,8H,2-4H2,1H3

InChI Key

WXWSBOCSTJJHJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2SC1=N

Origin of Product

United States

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